molecular formula C10H10BrClO2 B12957822 (S)-3-(3-Bromo-4-chlorophenyl)-2-methylpropanoic acid

(S)-3-(3-Bromo-4-chlorophenyl)-2-methylpropanoic acid

Cat. No.: B12957822
M. Wt: 277.54 g/mol
InChI Key: OYXOSRBJCNMTHK-LURJTMIESA-N
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Description

(S)-3-(3-Bromo-4-chlorophenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, along with a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(3-Bromo-4-chlorophenyl)-2-methylpropanoic acid typically involves the following steps:

    Bromination and Chlorination: The phenyl ring is first brominated and chlorinated to introduce the bromine and chlorine atoms at the desired positions.

    Alkylation: The brominated and chlorinated phenyl compound is then subjected to alkylation to introduce the methylpropanoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and chlorination reactions, followed by alkylation under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(3-Bromo-4-chlorophenyl)-2-methylpropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(S)-3-(3-Bromo-4-chlorophenyl)-2-methylpropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-(3-Bromo-4-chlorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms, along with the methylpropanoic acid moiety, contribute to its reactivity and binding affinity with various biomolecules. These interactions can lead to changes in biological activity and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Bromo-1-(4-chlorophenyl)ethanol: A compound with a similar bromine and chlorine substitution pattern on the phenyl ring.

    (S)-3-(4-Bromo-3-chlorophenyl)-2-methylpropanoic acid: A positional isomer with the bromine and chlorine atoms swapped.

Uniqueness

(S)-3-(3-Bromo-4-chlorophenyl)-2-methylpropanoic acid is unique due to its specific substitution pattern and the presence of the methylpropanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

(2S)-3-(3-bromo-4-chlorophenyl)-2-methylpropanoic acid

InChI

InChI=1S/C10H10BrClO2/c1-6(10(13)14)4-7-2-3-9(12)8(11)5-7/h2-3,5-6H,4H2,1H3,(H,13,14)/t6-/m0/s1

InChI Key

OYXOSRBJCNMTHK-LURJTMIESA-N

Isomeric SMILES

C[C@@H](CC1=CC(=C(C=C1)Cl)Br)C(=O)O

Canonical SMILES

CC(CC1=CC(=C(C=C1)Cl)Br)C(=O)O

Origin of Product

United States

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